molecular formula C6H12O B13588024 (2R)-2-(2-methylpropyl)oxirane

(2R)-2-(2-methylpropyl)oxirane

Cat. No.: B13588024
M. Wt: 100.16 g/mol
InChI Key: YXIOECOAAMLHPG-ZCFIWIBFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-methylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to form the epoxide. The reaction conditions usually involve a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for better control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-methylpropyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted alcohols and ethers

Scientific Research Applications

(2R)-2-(2-methylpropyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(2-methylpropyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-methylpropyl)oxirane: The enantiomer of (2R)-2-(2-methylpropyl)oxirane, differing only in the spatial arrangement of atoms.

    Propylene oxide: A simpler epoxide with a similar three-membered ring structure.

    Butylene oxide: Another epoxide with a longer carbon chain.

Uniqueness

This compound is unique due to its chiral nature, which can lead to different biological activities and interactions compared to its achiral counterparts.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2R)-2-(2-methylpropyl)oxirane

InChI

InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

YXIOECOAAMLHPG-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)C[C@@H]1CO1

Canonical SMILES

CC(C)CC1CO1

Origin of Product

United States

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